

Application Note: Synthesis of 2-Amino-3-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

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Introduction

2-Amino-3-methyl-5-nitropyridine is a valuable chemical intermediate in the synthesis of various organic compounds. Its structure, featuring amino, methyl, and nitro groups on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. For instance, nitropyridine derivatives are key components in the development of pharmaceuticals, including antitumor and antiviral agents, as well as agrochemicals like herbicides and fungicides.^[1] The presence of the nitro group allows for further functionalization, such as reduction to an amino group, enabling the synthesis of more complex molecules.

This document provides a detailed protocol for the synthesis of 2-amino-3-methyl-5-nitropyridine via the nitration of 2-amino-3-methylpyridine.

Synthetic Route

The primary and most direct route to synthesize 2-amino-3-methyl-5-nitropyridine is through the electrophilic nitration of 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). This reaction typically employs a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich pyridine ring. The amino group at the 2-position and the methyl group at the 3-position direct the nitration to the 5-position.

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of aminopyridines.

[2]

Materials and Equipment:

- 2-amino-3-methylpyridine (3-methylpyridin-2-amine)
- Concentrated sulfuric acid (H_2SO_4)
- Fuming nitric acid (HNO_3 , density = 1.5 g/mL)
- Concentrated aqueous ammonia (NH_4OH)
- Dimethylformamide (DMFA)
- Deionized water
- Round-bottom flasks
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Thermometer
- Buchner funnel and filter paper
- Beakers and graduated cylinders
- Recrystallization apparatus

Procedure:

- Preparation of the Amine Solution: In a round-bottom flask, dissolve 5.0 g (46.2 mmol) of 2-amino-3-methylpyridine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C using

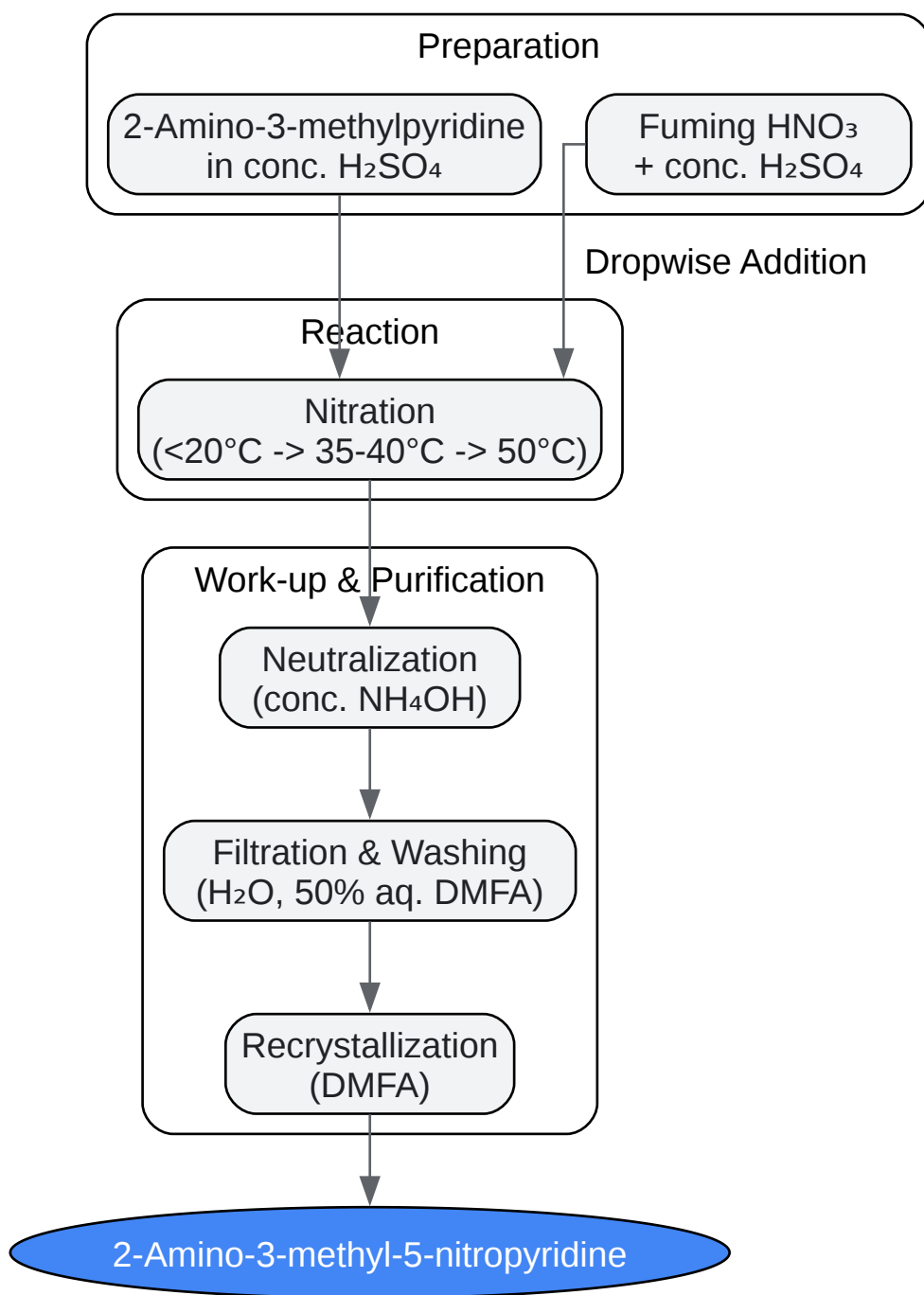
an ice bath.[2]

- Preparation of the Nitrating Mixture: In a separate flask, cool 3.5 mL of fuming nitric acid to 0°C. Slowly add 3.5 mL of concentrated sulfuric acid to the nitric acid while keeping the mixture cool.[2]
- Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 2-amino-3-methylpyridine. It is crucial to maintain the internal temperature of the reaction mixture below 20°C during the addition.[2]
- Warming and Portion-wise Transfer: Allow the stirred mixture to gradually warm to 20°C. In a second flask, preheated to 35-40°C, transfer the reaction mixture in small portions (3-5 mL at a time). Carefully monitor the temperature of the second flask after each addition to ensure it does not exceed 40°C.[2]
- Completion of Reaction: After the entire mixture has been transferred, continue stirring at 50°C for an additional 30 minutes.[2]
- Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated aqueous ammonia. This will cause the product to precipitate. [2]
- Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and then with 6 mL of 50% aqueous dimethylformamide (DMFA).[2]
- Recrystallization: Further purify the product by recrystallizing from DMFA to yield **2-amino-3-methyl-5-nitropyridine** as a solid.[2]

Data Presentation

Parameter	Value	Reference
Starting Material	2-amino-3-methylpyridine	[2]
Product	2-amino-3-methyl-5-nitropyridine	[2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[3]
Molecular Weight	153.14 g/mol	
Yield	2.52 g (35%)	[2]
Appearance	Light yellow to orange powder/crystal	
Melting Point	136-140 °C	

Synthesis Workflow



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Caption: Workflow for the synthesis of 2-amino-**3-methyl-5-nitropyridine**.

Safety Considerations

- This procedure involves the use of highly corrosive and strong oxidizing agents (concentrated sulfuric acid and fuming nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Careful temperature control is essential to prevent runaway reactions.
- Neutralization with concentrated ammonia is also highly exothermic and should be performed slowly with adequate cooling.

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